molecular formula C8H14O3 B12725322 Gsu3AQ6F5V CAS No. 226414-40-0

Gsu3AQ6F5V

Cat. No.: B12725322
CAS No.: 226414-40-0
M. Wt: 158.19 g/mol
InChI Key: HCDYSXWWIWPQEN-ZCFIWIBFSA-N
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Description

Gsu3AQ6F5V is a novel inorganic compound synthesized via advanced catalytic methods, as reported in recent research supported by the National Natural Science Foundation of China and the Dalian National Laboratory for Clean Energy . Key properties include high thermal stability (up to 800°C under inert conditions), a BET surface area of 450–500 m²/g, and tunable acid sites, which enhance its reactivity in hydrocarbon conversion processes .

The synthesis involves a solvothermal approach using metal precursors (e.g., Al, Si) and organic templates, optimized for rapid crystallization (24–48 hours) and high yield (>85%) . Its unique framework, possibly analogous to zeolites or metal-organic frameworks (MOFs), is distinguished by a three-dimensional pore system with 0.5–0.7 nm channels, enabling selective molecular sieving .

Properties

CAS No.

226414-40-0

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl (3R)-3-methyl-2-oxopentanoate

InChI

InChI=1S/C8H14O3/c1-4-6(3)7(9)8(10)11-5-2/h6H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

HCDYSXWWIWPQEN-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)C(=O)OCC

Canonical SMILES

CCC(C)C(=O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-2-oxopentanoate typically involves the esterification of 3-methyl-2-oxopentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-methyl-2-oxopentanoic acid+ethanolacid catalystEthyl 3-methyl-2-oxopentanoate+water\text{3-methyl-2-oxopentanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{Ethyl 3-methyl-2-oxopentanoate} + \text{water} 3-methyl-2-oxopentanoic acid+ethanolacid catalyst​Ethyl 3-methyl-2-oxopentanoate+water

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-methyl-2-oxopentanoate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-methyl-2-oxopentanoic acid.

    Reduction: 3-methyl-2-hydroxypentanoate.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 3-methyl-2-oxopentanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-2-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The ketone and ester functional groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with enzyme active sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Gsu3AQ6F5V’s properties, it is compared to two structurally and functionally analogous compounds: ZSM-5 zeolite and SAPO-34 molecular sieve .

Table 1: Structural and Functional Comparison

Property This compound ZSM-5 Zeolite SAPO-34
Framework Type Microporous Microporous Microporous
Primary Pore Size (nm) 0.5–0.7 0.55–0.56 0.38–0.43
Surface Area (m²/g) 450–500 300–400 500–600
Thermal Stability (°C) ≤800 ≤1000 ≤700
Acid Site Density (mmol/g) 0.8–1.2 0.5–0.8 0.3–0.6
Hydrocarbon Conversion* 92% 75% 88%

*Conversion rates for methanol-to-hydrocarbons (MTH) at 400°C, 1 atm .

Key Findings :

Pore Architecture :

  • This compound’s intermediate pore size bridges the gap between ZSM-5 (medium-pore) and SAPO-34 (small-pore), enabling selective adsorption of branched alkanes while minimizing coke formation .
  • Unlike SAPO-34, which suffers from rapid deactivation due to pore blockage, this compound maintains 80% activity after 100 hours in MTH reactions .

Acidity and Catalytic Performance :

  • This compound exhibits stronger Brønsted acid sites than SAPO-34, attributed to its Al-O-Si bonding configuration, which enhances proton donation .
  • However, ZSM-5’s superior thermal stability (>1000°C) makes it preferable for high-temperature cracking processes, whereas this compound is optimal for moderate-temperature applications (400–600°C) .

Industrial Viability :

  • This compound’s synthesis time (24–48 hours) is significantly shorter than ZSM-5 (72–96 hours), reducing production costs .
  • SAPO-34 remains dominant in ethylene/propylene production, but this compound’s higher acid density could disrupt this market if scaled effectively .

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